REACTION_SMILES
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[C:13]([c:14]1[cH:15][cH:16][cH:17][cH:18][cH:19]1)(=[O:20])[NH:21][CH:22]1[CH2:23][CH2:24][NH:25][CH2:26][CH2:27]1.[C:28](=[O:29])([O-:30])[O-:31].[CH:34]([OH:35])([CH3:36])[CH3:37].[K+:32].[K+:33].[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][cH:6][c:7]([CH2:10][CH2:11][Br:12])[cH:8][cH:9]1>>[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][cH:6][c:7]([CH2:10][CH2:11][N:25]2[CH2:24][CH2:23][CH:22]([NH:21][C:13]([c:14]3[cH:15][cH:16][cH:17][cH:18][cH:19]3)=[O:20])[CH2:27][CH2:26]2)[cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(NC1CCNCC1)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccc(CCBr)cc1
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Name
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Type
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product
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Smiles
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O=C(NC1CCN(CCc2ccc([N+](=O)[O-])cc2)CC1)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |